5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
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Overview
Description
5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with an imidazole derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features.
Imidazo[4,5-b]thiazole: Contains a sulfur atom in place of one of the nitrogen atoms in the imidazole ring.
Imidazo[4,5-b]pyrimidine: Features an additional nitrogen atom in the pyrazine ring
Uniqueness
5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
79100-20-2 |
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Molecular Formula |
C5H2Cl2N4O |
Molecular Weight |
205.00 g/mol |
IUPAC Name |
5,6-dichloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C5H2Cl2N4O/c6-1-2(7)9-4-3(8-1)10-5(12)11-4/h(H2,8,9,10,11,12) |
InChI Key |
OGHGBJRDHHOUQK-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
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